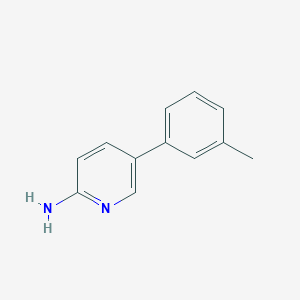

5-(3-Methylphenyl)pyridin-2-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(3-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDSRLVJJZYKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602415 | |

| Record name | 5-(3-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-40-4 | |

| Record name | 5-(3-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 5 3 Methylphenyl Pyridin 2 Amine

Established Synthetic Pathways for 5-(3-Methylphenyl)pyridin-2-amine and its Core Pyridine (B92270) Structure

The construction of 5-aryl-2-aminopyridine scaffolds, such as this compound, is often achieved through robust and versatile chemical reactions. These methods are foundational in organic synthesis and provide reliable routes to a wide array of pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Substituted Pyridines

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. These reactions offer a direct and efficient means of introducing an aryl group onto a pyridine ring.

The Suzuki-Miyaura coupling reaction stands out as a highly practical and widely used method for the synthesis of 5-aryl-2-aminopyridine derivatives. nih.gov This reaction typically involves the palladium-catalyzed coupling of a pyridine-containing boronic acid or its ester with an aryl halide, or vice versa. The versatility of this reaction is enhanced by its tolerance of a wide range of functional groups and generally high yields. nih.gov

For the specific synthesis of this compound, a common approach would involve the reaction of a 5-halopyridin-2-amine (such as 5-bromo-2-aminopyridine) with 3-methylphenylboronic acid. The reaction is catalyzed by a palladium complex, often in the presence of a suitable base and solvent.

A general representation of the Suzuki-Miyaura coupling for this synthesis is depicted below:

Reaction Scheme:

[Image of a chemical reaction showing a substituted pyridine reacting with a substituted boronic acid in the presence of a palladium catalyst and a base to form this compound]```

*Reactants: 5-halopyridin-2-amine and 3-methylphenylboronic acid*

*Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor)*

*Base: Inorganic base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)*

*Solvent: Aprotic solvent (e.g., Dioxane, Toluene, or DMF)*

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-bromo-2-aminopyridine | 3-methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85 |

| 5-iodopyridin-2-amine | 3-methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | ~90 |

Recent advancements have also explored aminative Suzuki-Miyaura coupling, which unites the traditional Suzuki-Miyaura and Buchwald-Hartwig coupling pathways to form diaryl amines from common starting materials. snnu.edu.cnresearchgate.netThis innovative approach could potentially offer alternative routes to compounds like this compound.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Pyridin-2-amine Derivatives

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing an amino group onto a pyridine ring. researchgate.netthieme-connect.comThis reaction is particularly effective for pyridines bearing electron-withdrawing groups or leaving groups at the 2- or 4-positions, which activate the ring towards nucleophilic attack.

thieme-connect.deyoutube.com

In the context of synthesizing pyridin-2-amine derivatives, a common strategy involves the reaction of a 2-halopyridine with an amine nucleophile. For the synthesis of the parent 2-aminopyridine (B139424), this would involve reacting a 2-halopyridine with ammonia (B1221849) or an ammonia equivalent. The introduction of the 5-(3-methylphenyl) substituent would typically be carried out in a separate step, often via a cross-coupling reaction as described previously.

While direct SNAr with an aniline (B41778) derivative on a suitably activated pyridine could be envisioned, the more common and generally more efficient approach involves building the aminopyridine scaffold first, followed by arylation. Recent developments have also focused on the late-stage functionalization of complex pyridines through a combination of C-H fluorination and subsequent SNAr.

nih.gov

Reductive Transformations of Nitro Precursors to Aminopyridines

The reduction of nitropyridines is a classical and highly reliable method for the synthesis of aminopyridines. google.comThis transformation can be achieved using a variety of reducing agents, offering flexibility in terms of reaction conditions and substrate compatibility.

A plausible synthetic route to this compound using this methodology would start with the synthesis of 5-(3-methylphenyl)-2-nitropyridine. This nitro-substituted intermediate can then be reduced to the desired aminopyridine.

Commonly employed reducing systems include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with hydrogen gas. A patent describes the reduction of a nitropyrimidine derivative using Pd/C and ammonium (B1175870) formate.

google.com* Metal/Acid Combinations: Systems like iron in acetic acid or tin(II) chloride in hydrochloric acid are effective for this reduction. The reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been reported.

researchgate.netTable 2: Common Reducing Agents for Nitro to Amine Transformation

| Reducing Agent | Conditions | Advantages |

|---|---|---|

| H₂ / Pd/C | Room temperature to moderate heat, atmospheric or elevated pressure | Clean reaction, high yields |

| Fe / CH₃COOH | Reflux | Inexpensive, effective |

| SnCl₂ / HCl | Room temperature or gentle heating | Mild conditions |

Condensation Reactions for Aminopyridine Derivatives

Condensation reactions offer a powerful strategy for the construction of the pyridine ring itself, often from acyclic precursors. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or concerted manner.

The Hantzsch pyridine synthesis, a classic example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. youtube.comWhile traditionally used for dihydropyridines, subsequent oxidation can yield the aromatic pyridine ring. Modifications of this and other condensation approaches can be tailored to produce substituted aminopyridines.

For instance, a multicomponent reaction involving enaminones, malononitrile, and primary amines under solvent-free conditions has been developed for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.govAnother approach involves the reaction of N-propargylic β-enaminones with formamides to yield densely substituted 2-aminopyridines. dicp.ac.cnWhile not a direct route to this compound, these methods highlight the utility of condensation strategies in accessing functionalized aminopyridine cores. Unexpected condensation products have also been observed in reactions involving 2-aminopyridine and barbituric acid derivatives.

scielo.org.mx

Cascade and Multicomponent Reactions for Pyridine Ring Formation

Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. acsgcipr.orgThese reactions are characterized by their step- and atom-economy.

Several MCRs have been developed for the synthesis of substituted pyridines. organic-chemistry.orgFor example, a three-component cascade reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal, and 1,3-dicarbonyl compounds can selectively produce diverse 2-aminopyridine derivatives. acs.orgAnother innovative approach involves a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates to prepare novel furo[3,4-c]pyridine-1,4-diones, demonstrating the power of cascade reactions in building complex heterocyclic systems.

rsc.org

While a specific MCR for the direct synthesis of this compound may not be explicitly reported, the principles of these reactions could be applied to design a convergent synthesis. This would likely involve a carefully chosen set of precursors that contain the necessary fragments to assemble the target molecule in a single operation.

Table of Compounds

Compound Name This compound 5-Aryl-2-aminopyridine Pyridin-2-amine 3-Aminopyridine 2-Chloropyridine 4-Amino-3-nitropyridine 2-Chloro-3,4-diamino-pyridine 3,5-Dibenzylpyridine Pyridine-3,5-dicarboxylic acid 2-Amino-3-cyanopyridine 5-Bromo-2-methylpyridin-3-amine 5-Aryl-2-bromo-3-hexylthiophene 2-Aryl-1,2,3-triazole-N-oxide 2-Pyridyl boronic acid 5-Bromopyrimidine 4-Bromoisoquinoline 5-(m-Tolyl)pyridin-2-amine 1,3-Dimethylbarbituric acid 5,5-Dibromobarbituric acid 5-Bromo-2-aminopyridine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine 4-Nitropyridine-N-oxide 4-Aminopyridine 5-(3-Methylphenyl)-2-nitropyridine 3-Methylphenylboronic acid 5-Iodopyridin-2-amine 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine Furo[3,4-c]pyridine-1,4-dione 3-Methyl-4,6-diphenylpyridin-2-amine N-(3-methyl-4,6-diphenylpyridin-2-yl)formamide N-(4-Methoxyphenyl)-3-methyl-4,6-diphenylpyridin-2-amine 2-Methyl-5,7-diphenyl-1,4-oxazepine N-(4-Methoxyphenyl)formamide

Green Chemistry Approaches in this compound Synthesis

Innovations in synthetic organic chemistry have led to the adoption of greener techniques that offer significant advantages in terms of efficiency and environmental impact. unibo.itrsc.org These methods focus on minimizing waste, reducing energy input, and eliminating toxic solvents and reagents.

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, utilizing microwave irradiation to heat reactions directly and efficiently. jocpr.com This technique often results in dramatic reductions in reaction times, from hours to mere minutes, along with increased product yields and improved reproducibility. nih.gov For the synthesis of this compound, a microwave-assisted Suzuki-Miyaura cross-coupling reaction is a highly effective strategy. This involves the reaction of a 5-halopyridin-2-amine with 3-methylphenylboronic acid in the presence of a palladium catalyst.

The use of microwave irradiation can enhance the catalytic activity of the palladium complex, allowing for lower catalyst concentrations. researchgate.net Furthermore, these reactions can often be performed in greener solvents, such as water or ethanol (B145695)/water mixtures, which are environmentally friendly and non-toxic. nih.govrsc.org Research has demonstrated the successful synthesis of various substituted pyridines and related heterocycles using this technology, highlighting its broad applicability. organic-chemistry.orgnih.gov The Bohlmann-Rahtz pyridine synthesis, for example, can be conducted in a single step with high regiochemical control under microwave conditions, offering superior yields compared to conventional heating. organic-chemistry.orgresearchgate.net

Below is a table summarizing typical conditions found in the literature for microwave-assisted Suzuki-Miyaura coupling reactions for the synthesis of analogous 5-arylpyridine and related biaryl structures.

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Power (W) / Temp (°C) | Time (min) | Yield (%) |

| 5-Iodo-2'-deoxyuridine | Arylboronic Acid | Pd(OAc)₂ (0.1-0.5%) | K₂CO₃ | Water | 150 W | 10-15 | 55-86 rsc.org |

| 4'-Bromoacetophenone | Phenylboronic Acid | Pyridine-Pyrazole/Pd(II) (0.1%) | KOH | EtOH/H₂O | 60 W | - | >99 nih.gov |

| 5-Bromobenzofuran-2-carboxylate | Arylboronic Acid | Quinoline-Pd(II) Complex (0.1%) | Cs₂CO₃ | Toluene | 200 W / 150°C | 23 | 97 researchgate.net |

| 5-Bromo-2,3,3-trimethyl-3H-indole | Arylboronic Acid | Pd(OAc)₂ (5%) | K₂CO₃ | EtOH/H₂O | 150 W / 100°C | 30 | 70-98 mdpi.com |

This table presents data for analogous reactions to illustrate typical conditions and is not specific to the direct synthesis of this compound.

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Solvent-free, or solid-state, reactions represent a significant step towards this goal. These reactions, often facilitated by grinding or heating, can simplify purification, reduce waste, and improve safety. mdpi.comnih.gov

The synthesis of aminopyridines can be achieved under solvent-free conditions through various routes. For instance, the direct amination of halopyridines via a nucleophilic aromatic substitution (SNAr) can be performed without a solvent, sometimes in combination with microwave irradiation, to produce the desired amino-substituted products in high yields and with short reaction times. researchgate.net Another approach involves the multicomponent reaction of starting materials like 2-aminopyridines, triethyl orthoformate, and various primary amines, which upon heating without a solvent, can yield complex pyridine derivatives efficiently. mdpi.com

Reductive amination is another key process that can be adapted to solvent-free conditions. Recent protocols have demonstrated the successful synthesis of diverse secondary amines by reacting aldehydes and primary amines with reagents like bis(pinacolato)diboron (B136004) (HBpin) at room temperature without any solvent, showcasing high efficiency and functional group tolerance. rsc.org While direct literature on the solvent-free synthesis of this compound is scarce, these established methodologies for aminopyridine synthesis provide a strong foundation for developing such a process.

Table 2: Examples of Solvent-Free Synthesis Methodologies for Amines and Pyridine Derivatives

| Reaction Type | Reactants | Conditions | Time | Yield (%) |

| Multicomponent Reaction | 3-Cyano-2-aminopyridine, Primary Amine, Triethyl Orthoformate | Heating at 100°C | 3 h | 61-85 mdpi.com |

| Reductive Amination | Aldehydes, Primary Amines, HBpin | Room Temperature | 10 min - 24 h | 60-99 rsc.org |

| Amination (SNAr) | Halo-pyridine/pyrimidine, Pyrrolidine/Piperidine | Microwave Irradiation | - | Good to High researchgate.net |

This table illustrates the principles of solvent-free synthesis for related compound classes.

Reactivity and Mechanistic Investigations of 5 3 Methylphenyl Pyridin 2 Amine

Electrophilic and Nucleophilic Reactivity Profiles of the Pyridine (B92270) and Amine Moieties

The reactivity of 5-(3-Methylphenyl)pyridin-2-amine is governed by the electronic interplay between the electron-deficient pyridine ring and the electron-donating exocyclic amino group. sapub.org Generally, the pyridine ring is susceptible to nucleophilic attack, but the presence of the 2-amino group increases the electron density on the ring, thus enhancing its reactivity towards electrophiles, particularly at the 3- and 5-positions. sapub.org Since the 5-position is occupied by the 3-methylphenyl group, electrophilic substitution is directed primarily to the 3-position.

The exocyclic amino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. sioc-journal.cn It readily participates in reactions with various electrophiles, such as acylation and alkylation. However, the electron-withdrawing character of the pyridine ring slightly diminishes the nucleophilicity of the 2-amino group when compared to aniline (B41778). sapub.org In acidic conditions, protonation is more likely to occur at the endocyclic pyridine nitrogen, which can influence subsequent reactions. sapub.org

The dual nucleophilic nature of the 2-aminopyridine (B139424) structure allows it to react with a variety of compounds, including ketones, aldehydes, and esters, to form various heterocyclic structures. sioc-journal.cn

Table 1: Predicted Reactivity of this compound

| Position/Functional Group | Type of Reactivity | Common Reactions | Influencing Factors |

| Pyridine Ring (C3) | Electrophilic | Halogenation, Nitration, Sulfonation | Activated by the electron-donating 2-amino group. |

| Pyridine Ring (C4, C6) | Nucleophilic (reduced) | Nucleophilic Aromatic Substitution (difficult) | Deactivated by the electron-donating 2-amino group. |

| Pyridine Nitrogen (N1) | Nucleophilic/Basic | Protonation, Coordination to Metals | Standard reactivity for a pyridine nitrogen. |

| Amine Group (-NH2) | Nucleophilic | Acylation, Alkylation, Arylation, Diazotization | Nucleophilicity is slightly reduced by the pyridine ring. |

Catalytic Applications Involving this compound and its Derivatives

The 2-aminopyridine framework is a valuable building block in the field of catalysis, serving both as a ligand scaffold and as a substrate for further chemical transformations.

Ligand Design for Transition Metal-Catalyzed Transformations

The 2-aminopyridine moiety is an excellent bidentate N,N-donor ligand, capable of chelating to transition metals through both the pyridine and the amino nitrogens. researchgate.netresearchgate.net This chelation forms a stable five-membered ring with the metal center, which is a key feature in many effective catalysts. researchgate.netresearchgate.net The rational design of ligands based on this scaffold is a significant area of research aimed at developing robust and selective catalysts. escholarship.orgumn.edunorthwestern.edu

Derivatives of this compound can be synthesized to fine-tune the steric and electronic properties of the resulting metal complexes. These modifications influence the catalytic activity in important transformations like cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and olefin epoxidation. researchgate.netresearchgate.net For instance, N-aryl-2-aminopyridines can form stable complexes with metals like palladium, rhodium, and iridium, facilitating cyclization and functionalization reactions. researchgate.net The ability to modify substituents on both the pyridine and phenyl rings allows for precise control over the catalyst's performance. rsc.org

Role as a Substrate in Organic Reactions

Beyond its use in ligands, this compound and its parent structure, 2-aminopyridine, can act as versatile substrates in a multitude of organic reactions. google.com The amino group can be a handle for introducing other functionalities.

Modern synthetic methods have been developed for the efficient construction of 2-aminopyridine derivatives. nih.govacs.org These include multicomponent reactions and cascade reactions that allow for the synthesis of complex substituted pyridines from simple, readily available starting materials. nih.govdicp.ac.cn For example, N-propargylic β-enaminones can react with formamides in a cascade reaction to produce highly substituted 2-aminopyridines. dicp.ac.cn Furthermore, the N-arylation of 2-aminopyridine derivatives with arynes has been shown to be a chemoselective process, yielding products that can be used to construct more complex polycyclic nitrogen-containing structures. acs.org

Mechanistic Elucidation of Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and inventing new ones. For 2-aminopyridine systems, mechanistic studies often focus on how the interplay between the functional groups directs reaction outcomes.

In electrophilic aromatic substitution reactions, the process typically involves the formation of a resonance-stabilized cationic intermediate (a sigma complex). The electron-donating amino group at the C2 position effectively stabilizes the positive charge when the electrophile attacks the C3 or C5 positions, explaining the observed regioselectivity. sapub.org However, the situation is complicated in acidic media, where protonation of the ring nitrogen creates a species that deactivates the ring towards electrophilic attack. sapub.org The nitration of 2-aminopyridine, for instance, is thought to proceed through an intermolecular rearrangement of an initially formed 2-nitraminopyridine intermediate. sapub.org

In the context of catalysis, where 2-aminopyridine derivatives serve as ligands, mechanistic investigations focus on the elementary steps of the catalytic cycle, such as oxidative addition, reductive elimination, and migratory insertion. The structure of the ligand, including its steric bulk and electronic properties, has a profound impact on the rates and efficiencies of these steps. researchgate.net The pyridyl directing group in N-aryl-2-aminopyridines plays a crucial role in bringing the metal catalyst into proximity with the C-H bonds of the aryl group, enabling their direct functionalization. researchgate.net Computational studies, often using Density Functional Theory (DFT), are increasingly employed to model reaction pathways and transition states, providing deep insights into the catalytic mechanisms. northwestern.edu

Spectroscopic and Advanced Structural Characterization of 5 3 Methylphenyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

In the ¹H NMR spectrum of 5-(3-Methylphenyl)pyridin-2-amine, distinct signals are expected for the protons of the pyridine (B92270) ring, the tolyl substituent, the amine group, and the methyl group. The aromatic region of the spectrum would be particularly complex, showing signals for the seven aromatic protons.

The protons on the pyridine ring are anticipated to appear as distinct multiplets. The proton at position 6, adjacent to the nitrogen, would likely be the most downfield of the pyridine protons. The protons at positions 3 and 4 would also exhibit characteristic splitting patterns based on their coupling with neighboring protons.

For the 3-methylphenyl group, the protons would present a pattern typical of a meta-substituted benzene (B151609) ring. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl (CH₃) protons are expected to be the most upfield, appearing as a sharp singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H6 | ~8.0-8.2 | d |

| Pyridine-H4 | ~7.5-7.7 | dd |

| Pyridine-H3 | ~6.5-6.7 | d |

| Phenyl-H (multiple) | ~7.0-7.4 | m |

| NH₂ | ~4.5-5.5 | br s |

| CH₃ | ~2.3-2.4 | s |

Note: Predicted values are based on analogous compounds and general chemical shift principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a total of 12 distinct carbon signals are expected, corresponding to the 11 carbons of the bicyclic aromatic system and the one methyl carbon.

The carbon atom attached to the amino group (C2 of the pyridine ring) is expected to be significantly downfield due to the deshielding effect of the nitrogen atom. The other pyridine carbons will have chemical shifts characteristic of aminopyridine systems. The carbons of the phenyl ring will show shifts typical for a substituted benzene, and the methyl carbon will appear at a high-field position.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | ~158-160 |

| Pyridine-C6 | ~147-149 |

| Phenyl-C (quaternary) | ~138-140 |

| Pyridine-C4 | ~135-137 |

| Phenyl-C (quaternary) | ~130-132 |

| Phenyl-CH (multiple) | ~120-129 |

| Pyridine-C3 | ~108-110 |

| Pyridine-C5 | ~115-117 |

| CH₃ | ~20-22 |

Note: Predicted values are based on analogous compounds and general chemical shift principles. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed.

A COSY spectrum would reveal correlations between adjacent protons, helping to trace the connectivity within the pyridine and phenyl rings. For instance, it would show a cross-peak between the H4 and H3 protons of the pyridine ring. An HSQC experiment would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. The HMBC is particularly crucial for establishing the connection between the pyridine and phenyl rings.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The N-H bending vibration would also be present in this region.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C and C=N Stretch | 1400-1600 |

| N-H Bend | 1580-1650 |

Note: Predicted values are based on characteristic frequencies of functional groups.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. The symmetric C-C stretching of the phenyl ring would likely give a strong Raman band. This technique would be especially useful for confirming the carbon skeleton of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound and offer insights into its fragmentation pathways under ionization.

For this compound, with a molecular formula of C₁₂H₁₂N₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value, when compared to the theoretical mass, should be within a very low margin of error (typically < 5 ppm), thus confirming the elemental composition.

While specific experimental HRMS data for this compound is not readily found in the reviewed literature, the expected data can be projected. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the pyridine and the methylphenyl rings, as well as fragmentation of the pyridine ring itself.

Expected High-Resolution Mass Spectrometry Data

| Ion | Theoretical m/z | Observed m/z (Expected) | Mass Error (ppm) (Expected) |

| [C₁₂H₁₂N₂ + H]⁺ | 185.1073 | 185.1071 | < 5 |

| [C₁₁H₁₀N]⁺ | 156.0808 | 156.0806 | < 5 |

| [C₆H₅N₂]⁺ | 105.0447 | 105.0445 | < 5 |

Note: The data in this table is hypothetical and serves to illustrate the expected results from HRMS analysis.

The fragmentation analysis would provide valuable structural information. For instance, the loss of the methyl group from the tolyl substituent or the cleavage of the C-N bond connecting the two aromatic rings would result in characteristic fragment ions, further corroborating the compound's structure.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), analysis of related structures, such as N-(3-Methylphenyl)pyrimidin-2-amine nih.gov, provides a basis for predicting its structural characteristics. It is expected that the molecule would exhibit a dihedral angle between the pyridine and the methylphenyl rings, indicating a non-planar conformation. The amino group on the pyridine ring would be expected to participate in intermolecular hydrogen bonding, likely forming dimers or more extended networks within the crystal lattice.

Expected Crystallographic Data

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 9.0 - 11.0 |

| b (Å) | 10.0 - 12.0 |

| c (Å) | 11.0 - 13.0 |

| α (°) | 90 |

| β (°) | 90 - 100 |

| γ (°) | 90 |

| Volume (ų) | 1100 - 1500 |

| Z | 4 |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

Thermal Analysis Techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of a compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.

For this compound, TGA would be expected to show a single-step decomposition process, indicating its thermal stability up to a certain temperature, after which the molecule would break down. The DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting point of the crystalline solid.

While specific TGA and DSC data for this compound are not available, data from related compounds suggest it would be a thermally stable solid at room temperature.

Expected Thermal Analysis Data

| Analysis | Parameter | Expected Value |

| TGA | Onset of Decomposition | > 200 °C |

| DSC | Melting Point | 100 - 150 °C |

Note: The data in this table is hypothetical and based on general expectations for this type of compound.

Computational and Theoretical Chemistry Studies of 5 3 Methylphenyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.govniscair.res.in For derivatives of pyridine (B92270), DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G(d,p) or 6-31G(d,p), are employed to determine optimized geometries and other molecular properties. nih.govniscair.res.in These calculations are fundamental for understanding the molecule's stability and behavior. niscair.res.in

Prediction of Optimized Geometries and Conformational Analysis

Theoretical calculations are used to predict the most stable three-dimensional arrangement of atoms in a molecule. journalijar.com For similar pyridine derivatives, it has been noted that the bond lengths and angles can be influenced by the presence and position of substituent groups like methyl, amino, and nitro groups. journalijar.com For instance, the C-C bond length at the position of a methyl group substitution can be more significantly affected than at the position of amino or nitro groups. journalijar.com In some substituted pyridines, the amino and nitro groups can be coplanar with the pyridine ring. journalijar.com

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Distributions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. journalijar.com

For related pyridine derivatives, the HOMO and LUMO are often distributed over the entire molecule, indicating that charge transfer can occur within the molecule. nih.govjournalijar.com The specific energies of the HOMO and LUMO, and thus the energy gap, can be controlled by adding electron-donating or electron-withdrawing groups to the molecular structure. rsc.org

Below is a table with representative HOMO-LUMO data for a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, calculated at the B3LYP/6–311G(d,p) level. nih.gov

| Molecular Orbital | Energy (eV) |

| HOMO | -5.3130 |

| LUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

This data is for a related compound and serves as an illustrative example of the type of information obtained from FMO analysis. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red, orange, and yellow), which are susceptible to electrophilic attack, and regions of positive potential (green and blue), which are prone to nucleophilic attack. researchgate.net

In pyridine derivatives, the nitrogen atom of the pyridine ring and any amino groups are typically electron-rich regions, appearing as negative potential areas on the MEP map. researchgate.netresearchgate.net These maps provide a clear picture of where a molecule is most likely to interact with other charged or polar species. mdpi.com

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the chemical reactivity and selectivity of a molecule. researchgate.net The electrophilicity index, calculated from HOMO and LUMO energies, is a quantitative measure of a molecule's ability to accept electrons. iucr.org A higher electrophilicity index indicates a stronger electrophilic character. iucr.org The chemical hardness, which is related to the HOMO-LUMO gap, provides insight into the molecule's resistance to deformation of its electron cloud. iucr.org A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." iucr.org

Molecular Docking and Protein-Ligand Interaction Simulations for Biological Insights

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. researchgate.net This method is crucial in drug discovery for understanding the binding mode and affinity of a potential drug candidate. researchgate.net For pyridine derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes or receptors. niscair.res.inacademie-sciences.fr These simulations can identify key interactions, such as hydrogen bonds, between the ligand and the amino acid residues in the protein's active site. niscair.res.in The binding energy, calculated during docking, provides an estimate of the strength of the interaction. researchgate.net

In Silico Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential in the early stages of drug development to predict the pharmacokinetic properties of a compound. nih.govbohrium.com These computational models assess properties like oral bioavailability, which is influenced by factors such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, often evaluated using Lipinski's Rule of Five. bohrium.commdpi.com For new chemical entities, these predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like properties. nih.govnih.govresearchgate.net

The following table contains some predicted ADME-related properties for 5-(3-Methylphenyl)pyridin-2-amine. lookchem.com

| Property | Value |

| Molecular Weight | 184.241 g/mol |

| LogP | 2.56930 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 184.100048391 |

| Heavy Atom Count | 14 |

| Complexity | 181 |

Biological Activity and Medicinal Chemistry Research on 5 3 Methylphenyl Pyridin 2 Amine Analogues

Structure-Activity Relationship (SAR) Studies of 5-(3-Methylphenyl)pyridin-2-amine Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies have been crucial in identifying key structural features that govern their therapeutic potential.

Research into a series of 2-amino-3-(3,4,5-trimethoxyphenyl)pyridine derivatives has shed light on the importance of substitutions at various positions of the pyridine (B92270) ring. acs.org For instance, the introduction of different aryl groups at the 5-position of the pyridine core via Suzuki coupling has been a common strategy to explore the impact on biological activity. acs.org Studies on related thieno[2,3-b]pyridine (B153569) scaffolds have further emphasized the significance of substituents. For example, in a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, it was found that di-substitution at the 2- and 3-positions of the 2-arylcarboxamide ring with bulky, lipophilic groups like 2-methyl-3-chloro was optimal for anti-proliferative activity. mdpi.com Conversely, alterations to the amide linker between the eastern phenyl ring and the core structure led to a complete loss of activity. mdpi.com

Furthermore, investigations into 5-cinnamyl derivatives of thieno[2,3-b]pyridines have demonstrated enhanced anti-proliferative effects compared to compounds lacking this moiety, suggesting that a tethered aromatic ring in this region is beneficial. mdpi.com The nature of the linker has also been shown to be critical; compounds with enone and allylic alcohol linkers significantly outperformed those with tetrahydronaphthyridine rings in tethering the thieno[2,3-b]pyridine ring to a phenyl ring. mdpi.com

The substitution pattern on the pyridine ring itself is also a key determinant of activity. In a series of 5-(pyridin-2-yl)thiazoles, the presence of a methyl or ethyl group on the pyridine ring was found to be important for their inhibitory activity against ALK5. nih.gov These examples, while not directly on this compound, provide valuable insights into the SAR of the broader 5-aryl-2-aminopyridine class, suggesting that modifications to the aryl group at the 5-position and the amino group at the 2-position are critical for modulating biological activity.

Table 1: Impact of Substituents on the Biological Activity of 5-Aryl-2-Aminopyridine Analogues

| Scaffold | Position of Substitution | Substituent | Observed Activity | Reference |

|---|---|---|---|---|

| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridine | 2-Arylcarboxamide Ring | 2-Methyl-3-chloro | Optimal anti-proliferative activity | mdpi.com |

| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridine | Linker | Altered amide linker | Complete loss of activity | mdpi.com |

| Thieno[2,3-b]pyridine | 5-Position | Cinnamyl group | Enhanced anti-proliferative activity | mdpi.com |

| 5-(Pyridin-2-yl)thiazole | Pyridine Ring | Methyl or Ethyl group | Important for ALK5 inhibition | nih.gov |

Pharmacological Target Identification and Validation

A critical aspect of drug discovery is the identification and validation of the molecular targets through which a compound exerts its therapeutic effect. For analogues of this compound, research has pointed to several potential pharmacological targets.

One notable target is Protein Kinase C (PKC) . The related compound, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, has been identified as a selective inhibitor of PKC. chemicalbook.com Given the structural similarities, it is plausible that derivatives of this compound could also interact with this family of enzymes, which are key regulators of various cellular processes.

Another identified target is the ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1) . A study on 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine revealed that it acts as a WSB1 degrader. nih.govacs.orgmedchemexpress.comresearchgate.net This degradation leads to the accumulation of the Rho guanosine (B1672433) diphosphate (B83284) dissociation inhibitor 2 (RhoGDI2) protein, which in turn affects cancer cell migration. nih.govacs.org This finding provides a validated target for a specific analogue within this chemical class.

Furthermore, studies on thieno[2,3-d]pyrimidine (B153573) derivatives, which share a similar heterocyclic core, have identified LIM domain kinase 1 (LIMK1) as an inhibitor target. nih.gov LIMK1 is involved in regulating actin dynamics and is a target of interest in cancer therapy. While this finding is on a related but different scaffold, it highlights the potential for aminopyrimidine-based compounds to target protein kinases.

Additional research on thienopyridine-containing compounds has suggested a range of other potential cellular targets, including tyrosyl-DNA phosphodiesterase 1 (TDP-1) and P2Y12 receptors . mdpi.com However, for a specific family of thieno[2,3-b]pyridines, phosphatidylinositol-specific phospholipase C (PI-PLC) appears to be the most robust biological target to explain their potent anti-proliferative activity. mdpi.com

Mechanistic Investigations of Biological Action

Understanding the precise mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For analogues of this compound, mechanistic studies have focused on enzyme inhibition, cellular pathway modulation, and molecular interactions.

Enzyme Inhibition Mechanisms and Kinetics

The inhibitory action of 5-aryl-2-aminopyridine analogues on various enzymes has been a key area of investigation. For instance, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a known selective inhibitor of Protein Kinase C (PKC). chemicalbook.com While detailed kinetic studies for this specific compound are not widely published, the general mechanism of kinase inhibition by small molecules often involves competitive binding at the ATP-binding site.

In a study of pyrazine (B50134) carboxamide derivatives, one compound was found to be a potent inhibitor of alkaline phosphatase. nih.gov Kinetic studies revealed a non-competitive mode of inhibition, indicating that the inhibitor binds to a site on the enzyme different from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov

Furthermore, research on 5-(pyridin-2-yl)thiazole derivatives as inhibitors of the transforming growth factor-beta type I receptor kinase (ALK5) showed significant inhibition in cell-based assays. nih.gov The mechanism of action for such kinase inhibitors typically involves interference with the phosphorylation cascade that is crucial for cell signaling.

Cellular Pathway Modulation and Signaling

Analogues of this compound have been shown to modulate key cellular signaling pathways. The compound 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine functions as a WSB1 degrader. nih.govacs.org This action leads to the accumulation of RhoGDI2, a protein that regulates the Rho family of small GTPases. nih.govacs.org The subsequent disruption of downstream F-actin expression and the formation of membrane ruffles ultimately perturbs the migration capacity of cancer cells. nih.govacs.org

Studies on thieno[2,3-b]pyridine derivatives have indicated that they can induce a shift in cancer cell metabolism from lipid to glucose metabolism, providing another layer of understanding of their anti-proliferative mechanism. mdpi.com

Molecular Interaction Profiling with Biological Macromolecules

Computational docking studies have provided valuable insights into the molecular interactions between 5-aryl-2-aminopyridine analogues and their biological targets. For a pyrazine carboxamide derivative that inhibits DNA gyrase, docking studies revealed its binding mode within the active pocket of the S. Typhi DNA gyrase subunit. nih.gov

In another example, docking studies of 2-aminopyridine (B139424) derivatives with antibacterial activity against S. aureus and B. subtilis showed good interaction with their respective target proteins. nih.gov Specifically, one compound was identified to bind to the ATP binding pocket of the S. aureus target. nih.gov These computational models help to visualize the binding orientation and key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity.

Antimicrobial Efficacy Assessments

Several derivatives of the 5-aryl-2-aminopyridine scaffold have demonstrated promising antimicrobial activity against a range of pathogens.

A series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against clinically isolated bacterial and fungal strains. researchgate.netresearchgate.net Some of these compounds exhibited moderate antimicrobial activity compared to standard drugs. researchgate.net Specifically, certain derivatives showed good activity against Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli, and Fusarium oxysporum. researchgate.net

In a different study, novel 1,3,4-thiadiazole (B1197879) derivatives incorporating an imine group were synthesized and tested against two Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and two Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. ekb.eg Several of these compounds displayed good antibacterial activity. ekb.eg

Furthermore, the synthesis of novel 5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones yielded compounds with notable antimicrobial effects. One derivative with an electron-withdrawing hydroxyl group showed potent antibacterial activity against E. coli. mdpi.com Another derivative with a chloro group exhibited potent antifungal activity against C. albicans and A. niger. mdpi.com

The antimicrobial activity of 2-aminopyridine derivatives has also been explored, with one compound showing high activity against Gram-positive bacteria, particularly S. aureus and B. subtilis. nih.gov

Table 2: Antimicrobial Activity of Selected 5-Aryl-2-Aminopyridine Analogues

| Compound Series | Test Organisms | Activity Level | Reference |

|---|---|---|---|

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | B. subtilis, S. aureus, X. campestris, E. coli, F. oxysporum | Moderate to Good | researchgate.netresearchgate.net |

| 1,3,4-Thiadiazole derivatives | S. aureus, E. faecalis, E. coli, K. pneumonia | Good | ekb.eg |

| 5-Arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones | E. coli, C. albicans, A. niger | Potent | mdpi.com |

| 2-Aminopyridine derivatives | S. aureus, B. subtilis | High | nih.gov |

Antibacterial Activity

Derivatives of 2-aminopyridine are recognized as important precursors in the synthesis of various heterocyclic compounds with potential antimicrobial properties. The antibacterial efficacy of these analogues is often evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Several studies have demonstrated the antibacterial potential of pyridine derivatives. For instance, a series of ten substituted Mannich bases (compounds 8–17) derived from 2-ethoxybenzylidene isonicotinohydrazide were synthesized and tested against Gram-positive and Gram-negative bacteria. nih.gov Compounds 12 , 15 , 16 , and 17 exhibited the most significant activity, with MIC values ranging from 6.25 to 12.5 μg/mL against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

In another study, novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts were synthesized and evaluated for their antibacterial activity. nih.gov Compounds 6b , 6c , 10c–e , and 13 were particularly active against S. aureus, with MIC values between 2 and 4 μg/mL. nih.gov Notably, compound 6c also showed activity against the Gram-negative bacteria E. coli, Klebsiella pneumoniae, and Acinetobacter baumannii with MIC values up to 8 μg/mL. nih.gov

Furthermore, transition metal complexes bearing a pyridine moiety have been investigated for their antibacterial properties. mdpi.com One such complex, 6 , demonstrated exceptional activity against Streptococcus pyogenes with an MIC of 4 µg/mL, which was more potent than the positive control. mdpi.comresearchgate.net Complexes 1 , 2 , and 4 also showed promising activity against Shigella flexneri, Klebsiella pneumoniae, and Streptococcus pyogenes, with MIC values of 8 µg/mL. mdpi.comresearchgate.net

The following table summarizes the antibacterial activity of selected pyridine analogues.

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) |

| Compound 12 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 |

| Compound 15 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 |

| Compound 16 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 |

| Compound 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 |

| Compound 6c | S. aureus | 2-4 |

| Compound 6c | E. coli, K. pneumoniae, A. baumannii | up to 8 |

| Complex 6 | S. pyogenes | 4 |

| Complex 1 | S. flexneri, K. pneumoniae, S. pyogenes | 8 |

| Complex 2 | S. flexneri, K. pneumoniae, S. pyogenes | 8 |

| Complex 4 | S. flexneri, K. pneumoniae, S. pyogenes | 8 |

Antifungal Activity

The antifungal potential of this compound analogues has also been a subject of investigation, with studies focusing on their activity against various pathogenic fungi, particularly Candida albicans.

Research on 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts revealed that while many compounds had weak activity, some showed notable effects. nih.gov Compounds 6a–c , 12 , and 14 displayed MIC values of 32 μg/mL against C. albicans. nih.gov More significantly, nine of the synthesized compounds exhibited MIC values against Cryptococcus neoformans in the range of 8–16 μg/mL, with compound 6c being the most potent with an MIC of 8 μg/mL, equivalent to the standard drug fluconazole. nih.gov

Transition metal complexes with pyridine ligands have also demonstrated promising antifungal activity. mdpi.comresearchgate.net Complexes 5 and 6 showed the highest activity against Candida albicans, with an MIC value of 8 µg/mL, which is comparable to the control drug fluconazole. mdpi.comresearchgate.net

The antifungal activities of selected pyridine analogues are presented in the table below.

| Compound/Analogue | Fungal Strain | MIC (µg/mL) |

| Compound 6a | C. albicans | 32 |

| Compound 6b | C. albicans | 32 |

| Compound 6c | C. albicans | 32 |

| Compound 12 | C. albicans | 32 |

| Compound 14 | C. albicans | 32 |

| Compound 6c | C. neoformans | 8 |

| Complex 5 | C. albicans | 8 |

| Complex 6 | C. albicans | 8 |

Anti-Inflammatory Potential Evaluation

The anti-inflammatory properties of 5-aryl-2-aminopyridine analogues have been explored through various in vitro and in vivo models. A key mechanism of action investigated is the inhibition of inflammatory mediators such as interleukins (IL-6, IL-8) and enzymes like myeloperoxidase (MPO).

A study on a series of 4-indolyl-2-arylaminopyrimidine derivatives demonstrated their ability to inhibit the release of IL-6 and IL-8 in lipopolysaccharide (LPS)-induced human bronchial epithelial (HBE) cells. nih.gov Compounds 6c and 6h were particularly potent, with inhibition rates for IL-6 and IL-8 ranging from 62% to 77% and 65% to 72%, respectively, at a concentration of 5 µM. nih.gov This suggests a significant potential for these compounds in mitigating inflammatory responses.

Another line of research focused on 5-aminosalicylic acid (5-ASA) derivatives. arabjchem.orgresearchgate.net One of the synthesized compounds, C1 , exhibited anti-inflammatory activity comparable to indomethacin (B1671933) in an ear model. arabjchem.orgresearchgate.net Furthermore, compounds C2 , C3 , and C4 showed notable inhibitory effects on myeloperoxidase (MPO), an enzyme involved in oxidative stress during inflammation. arabjchem.orgresearchgate.net

The table below highlights the anti-inflammatory activity of selected pyridine analogues.

| Compound/Analogue | Assay/Model | Activity |

| Compound 6c | Inhibition of IL-6 release in HBE cells | 62-77% inhibition at 5 µM |

| Compound 6h | Inhibition of IL-8 release in HBE cells | 65-72% inhibition at 5 µM |

| Compound C1 | Ear anti-inflammatory model | Comparable to indomethacin |

| Compound C2 | Myeloperoxidase (MPO) inhibition | Better than other tested compounds |

| Compound C3 | Myeloperoxidase (MPO) inhibition | Better than other tested compounds |

| Compound C4 | Myeloperoxidase (MPO) inhibition | Better than other tested compounds |

Anticancer Research Applications

The 5-aryl-2-aminopyridine scaffold has been a fertile ground for the discovery of novel anticancer agents, with research focusing on their ability to modulate cancer cell migration, proliferation, and their potential as targeted protein degraders.

Modulation of Cancer Cell Migration and Proliferation

The ability of cancer cells to migrate and proliferate is fundamental to metastasis. Several studies have identified pyridine-based compounds that can inhibit these processes.

A significant finding was the discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine (compound 4), which displayed inhibitory activity against the migration of cells overexpressing WD repeat and SOCS box-containing 1 (WSB1). acs.org This compound was found to disturb the migration capacity of cancer cells. acs.org Another study showed that a novel combretastatin (B1194345) A-4 analogue, SQ , could reverse epidermal growth factor (EGF)-induced motility and invasion in breast cancer cell lines. nih.gov

The anti-proliferative activity of thieno[2,3-b]pyridine derivatives has also been extensively studied. mdpi.com In one study, benzoylthieno[2-3-b]pyridine analogues 4h , 4i , 5a , 5h , 5i , and 5j inhibited the growth of HCT116 cells by over 85%. mdpi.com Their alcohol counterparts showed even better activity, with compounds 7h and 7i demonstrating IC50 concentrations of 25–50 nM against HCT116 and MDA-MB-231 cells. mdpi.com

The table below presents the anti-proliferative activity of selected pyridine analogues.

| Compound/Analogue | Cancer Cell Line | IC50 |

| Compound 7h | HCT116, MDA-MB-231 | 25-50 nM |

| Compound 7i | HCT116, MDA-MB-231 | 25-50 nM |

| Compound 8g | HCT116, MDA-MB-231 | >95% inhibition |

| Compound 8h | HCT116, MDA-MB-231 | >95% inhibition |

| Compound 8i | HCT116, MDA-MB-231 | >95% inhibition |

| Compound 8j | HCT116, MDA-MB-231 | >95% inhibition |

Investigations as Ubiquitin Ligase Degrader Candidates

Targeted protein degradation has emerged as a promising strategy in cancer therapy. nih.govresearchgate.net This approach utilizes small molecules, such as PROTACs (Proteolysis Targeting Chimeras), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. researchgate.net

The aforementioned compound, 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine (compound 4), was identified as a WSB1 degrader . acs.orgmedchemexpress.com By promoting the degradation of the ubiquitin ligase subunit WSB1, it leads to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein, which in turn reverses the expression of downstream F-actin and the formation of membrane ruffles, ultimately inhibiting cancer cell migration. acs.org This discovery highlights the potential of 5-aryl-2-aminopyridine analogues as a novel class of WSB1 degraders for the treatment of cancer metastasis. acs.org

Antioxidant Activity Profiling

The antioxidant potential of chemical compounds is often assessed by their ability to scavenge free radicals, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. The IC50 value, representing the concentration of the antioxidant required to reduce the initial DPPH concentration by 50%, is a key parameter in this evaluation.

Several studies have investigated the antioxidant activity of pyridine derivatives. For example, a series of pyrimidinium betaines were shown to possess antioxidant activities that increased with concentration in DPPH and ferric reducing antioxidant power (FRAP) assays. researchgate.net In another study, the IC50 values for the DPPH radical scavenging activity of thirty 2,4,6-trichlorophenylhydrazine (B147635) Schiff bases were determined, with some compounds exhibiting superior activity to the standard n-propylgallate. science.gov

While direct antioxidant data for this compound itself is limited in the provided context, the broader class of related heterocyclic compounds has shown promise. For instance, an ethanol (B145695) extract of Anogeissus leiocarpus stem bark, which contains various phenolic and flavonoid compounds, recorded a lower IC50 value (104.74 µg/mL) in a DPPH assay compared to the standards BHA (112.05 µg/mL) and BHT (202.35 µg/mL), indicating strong antioxidant potential. nih.gov

The table below shows the antioxidant activity of selected compounds from related classes, illustrating the potential of such scaffolds.

| Compound/Extract | Assay | IC50 (µg/mL) |

| Anilide 5 (paracetamol) | DPPH | Higher activity than Amide C8 |

| Amide 3 (amide C8) | DPPH | Least active among tested amides |

| Ethanol extract of Anogeissus leiocarpus | DPPH | 104.74 |

| Butylated hydroxyanisole (BHA) | DPPH | 112.05 |

| Butylated hydroxytoluene (BHT) | DPPH | 202.35 |

Anti-Thrombolytic Investigations

Research into the anti-thrombotic and anti-platelet activities of pyridine derivatives has revealed potential therapeutic avenues. While direct studies on this compound analogues are not extensively documented in publicly available literature, related compounds have shown promise. For instance, certain pyrazolopyridine derivatives have been identified as having anti-platelet activity. A series of N'-substitutedphenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by various agonists. semanticscholar.org Notably, some of these compounds were found to be more potent than aspirin (B1665792) against collagen and arachidonic acid-induced aggregation. semanticscholar.org

Furthermore, the aminopyrimidine ring, which is structurally similar to the aminopyridine core, has been considered a simplified form of the active metabolites of anti-platelet drugs like clopidogrel. nih.gov This has prompted the synthesis and evaluation of various 2-aminopyrimidine (B69317) derivatives for their anti-platelet aggregation activity. nih.gov While some of these compounds showed activity against arachidonic acid-induced aggregation, their effect on ADP-induced aggregation was less pronounced. nih.gov These findings suggest that the broader class of aminopyridine and its isosteres warrants further investigation for the development of novel anti-thrombotic agents.

Biofilm Inhibition Studies

Bacterial biofilms present a significant challenge in the treatment of infectious diseases due to their inherent resistance to antibiotics. The 2-aminopyridine scaffold and its analogues have been explored as potential anti-biofilm agents. Research has shown that small molecules containing a 2-aminopyrimidine (2-AP) heterocycle can act as potent inhibitors of biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A scaffold hopping approach, replacing a 2-aminoimidazole (2-AI) with a 2-AP, has been successfully employed to generate new aryl 2-AP analogues with significant anti-biofilm activity. nih.gov

Structure-activity relationship (SAR) studies on these aryl 2-AP analogues have provided valuable insights. For example, the position of substitution on the pyridine ring and the nature of the amide linker have been shown to be critical for activity. nih.gov Specifically, substitution at the C-4 position of the 2-aminopyridine ring often leads to higher activity compared to C-5 substitution. nih.gov

Interactive Table: Biofilm Inhibition by Aryl 2-AP Analogues

| Compound ID | Core Structure | Linker Position | Substituents | Biofilm Inhibition (IC50) | Target Organism |

|---|---|---|---|---|---|

| 8e | 2-Aminopyridine | meta | 3,5-dichloro | 26.4 ± 4.9 µM | MRSA |

| 8g | 2-Aminopyridine | meta | 3,5-dibromo | 17.4 ± 6.4 µM | MRSA |

Note: This table is populated with representative data from studies on analogous 2-aminopyrimidine compounds to illustrate the SAR trends that could be applicable to this compound analogues.

The mechanism of biofilm inhibition by these compounds is thought to involve the disruption of key bacterial processes. While the specific molecular targets are still under investigation, it is hypothesized that these molecules may interfere with quorum sensing pathways or other signaling mechanisms that regulate biofilm formation. The ability of some of these compounds to potentiate the effects of existing antibiotics, such as colistin (B93849) against Gram-negative bacteria, further highlights their potential in combating multi-drug resistant infections. nih.gov

Rational Design and Synthesis of Novel Medicinal Chemistry Leads and Drug Candidates

The rational design of novel drug candidates based on the 5-aryl-2-aminopyridine scaffold is a key focus of medicinal chemistry research. This process often involves computational modeling and structure-based design to optimize the interaction of the compounds with their biological targets. The synthesis of libraries of analogues with systematic variations allows for the exploration of structure-activity relationships and the identification of potent and selective lead compounds.

The synthesis of 5-aryl-2-aminopyridine derivatives can be achieved through various synthetic routes. A common strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce the aryl group at the 5-position of the pyridine ring. For instance, 2-amino-5-bromopyridine (B118841) can be coupled with an appropriate arylboronic acid to yield the desired 5-aryl-2-aminopyridine. nih.gov

Subsequent modifications can be made to the amino group or the aryl ring to generate a diverse library of compounds. For example, the amino group can be acylated with various benzoyl chlorides to introduce different substituents. nih.gov This modular approach allows for the efficient generation of a wide range of analogues for biological screening.

The design of these compounds is often guided by the intended biological target. For example, in the development of kinase inhibitors, the 2-aminopyridine core can serve as a hinge-binding motif, while the aryl group and other substituents can be designed to occupy specific pockets in the ATP-binding site of the kinase. This approach has been successfully used to develop potent inhibitors for various kinases.

The N-aryl-5-aminopyrazole scaffold, a close structural relative of 5-aryl-2-aminopyridines, is considered a privileged structure in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. nih.gov This further underscores the potential of the 5-aryl-2-aminopyridine core in the design of novel therapeutic agents for a wide range of diseases.

Applications in Materials Science and Supramolecular Chemistry

Utilization in Functional Material Synthesis

While specific research on the direct use of 5-(3-Methylphenyl)pyridin-2-amine in functional material synthesis is not extensively documented, the broader class of aminopyridine derivatives is integral to creating materials with diverse properties. The 2-aminopyridine (B139424) moiety is a key functional group for constructing organized molecular frameworks. rsc.orgrsc.org The design and synthesis of new solids with desirable structural and functional features is a primary objective of crystal engineering, a field where aminopyridines play a significant role. rsc.org

Derivatives of 2-aminopyridine are employed in the synthesis of various biologically active compounds and serve as precursors for more complex molecules. rsc.org For instance, related aminopyridine compounds have been investigated for their potential in creating novel materials with specific electronic or optical properties. The functionalization of pyridines can lead to materials with applications in areas such as nonlinear optics and data storage. The core structure of this compound, with its combination of a hydrogen-bonding amino group and an aromatic system, provides a scaffold that can be chemically modified to tune these properties.

Integration into Advanced Polymer Architectures

The integration of pyridine (B92270) derivatives into polymer chains is a well-established strategy for developing advanced materials with tailored properties. Although the direct polymerization of this compound has not been specifically detailed, the polymerization of related aminopyridines, such as 2-aminopyridine and 4-vinylpyridine, demonstrates the potential of this class of compounds in polymer science.

Poly-2-aminopyridine has been synthesized and characterized, showing electrochemical reversibility, which suggests applications in batteries and modified electrodes. researchgate.net The synthesis often proceeds via electrochemical oxidation, and the resulting polymer can be doped to create semiconducting materials. researchgate.net Research has shown that poly-2-aminopyridine can be synthesized to have a head-to-tail structure. researchgate.net

Furthermore, block copolymers containing pyridine units, such as Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine), have been prepared using controlled radical polymerization techniques. rsc.org These polymers can self-assemble into highly ordered nanostructures like cylinders, lamellae, and spheres, which are crucial for applications in nanotechnology and materials science. rsc.org The aminophenylpyridine structure could potentially be incorporated into main-chain polybenzoxazine precursors, which are known for their high-performance applications, particularly in the aerospace industry. nih.gov The presence of the amino group in this compound offers a reactive site for incorporation into various polymer backbones, enabling the design of polymers with specific functionalities.

Supramolecular Assembly and Host-Guest Chemistry of Pyridine Derivatives

The 2-aminopyridine unit is a powerful motif for directing the self-assembly of molecules into well-defined supramolecular architectures through hydrogen bonding. rsc.org The ability of the amino group (hydrogen bond donor) and the pyridine nitrogen (hydrogen bond acceptor) to form self-complementary interactions is a key driver in the formation of these ordered structures. rsc.org

Studies on N,N'-bis(2-pyridyl)aryldiamines, which contain the 2-arylaminopyridine system, reveal that these molecules can adopt different conformations (E or Z) due to the low energy barrier of C-N rotation. rsc.orgrsc.org These conformational differences lead to distinct hydrogen-bonding patterns and, consequently, different supramolecular structures.

E,E conformers tend to form polymeric tapes through a dimeric R2(2)(8) hydrogen-bonding motif. rsc.orgrsc.org

Z,Z conformers assemble via a catemer motif, where molecules are linked in a chain-like fashion, which can lead to the formation of complex 1D, 2D, or 3D networks. rsc.orgrsc.org

| Supramolecular Synthon | Interacting Groups | Resulting Motif | Typical Architecture |

| Homosynthon | 2-aminopyridine <=> 2-aminopyridine | Dimer R2(2)(8) | Polymeric Tapes |

| Heterosynthon | 2-aminopyridine <=> Carboxylic Acid | Cyclic R2(2)(8) | Co-crystals, Zig-zag chains |

| Catemer | 2-aminopyridine <=> 2-aminopyridine (Z-conformation) | C(4) | 1D, 2D, or 3D Networks |

This table summarizes common supramolecular synthons involving the 2-aminopyridine moiety.

The 2-aminopyridinium-carboxylate supramolecular heterosynthon, formed between a 2-aminopyridine derivative and a carboxylic acid, is a particularly robust interaction for creating multi-component crystals. researchgate.netmdpi.com This interaction involves a pair of N-H···O and O-H···N hydrogen bonds, leading to a stable cyclic motif. researchgate.net

In the realm of host-guest chemistry , pyridine derivatives are integral to the design of host molecules capable of encapsulating guest species. researchgate.netoiccpress.comacs.org The pyridine nitrogen can act as a coordination site for metal ions or a hydrogen bond acceptor for guest molecules. For example, metallamacrocycles have been constructed using pyridine-containing ligands that can accommodate guest molecules within their cavities. researchgate.net The organization of pyridyl binding sites within a larger host structure is a key principle in creating selective molecular receptors. acs.org The interaction of guest molecules, such as other pyridine derivatives, with host systems can be studied through techniques like luminescence and electronic absorption measurements, which show spectral shifts upon binding.

Development of Chiral Doping Agents for Liquid Crystals (for derivatives)

Derivatives of this compound hold potential for the development of chiral doping agents for liquid crystals. Chiral dopants are optically active compounds that, when added in small amounts to a nematic liquid crystal phase, induce a helical twist, transforming it into a chiral nematic (or cholesteric) phase. dakenchem.comsigmaaldrich.com This induced helical structure is the basis for many applications, including liquid crystal displays (LCDs).

The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP), which measures the ability of the dopant to induce a helical structure in the host liquid crystal. dakenchem.comgoogle.com Compounds with high HTP are desirable as a lower concentration is needed, which minimizes the potential negative impact on other properties of the liquid crystal mixture, such as its temperature range and viscosity. google.com

To function as a chiral dopant, a derivative of this compound would need to be synthesized in an optically active form. This can be achieved by introducing a chiral center, for example, by attaching a chiral alkyl group (like (S)-2-methylbutoxy or (S)-3,7-dimethyloctyloxy) to the molecule. The synthesis of pyridine-based rod-like mesogens with chiral end chains has been shown to produce materials exhibiting chiral nematic and smectic phases.

The general principle involves creating a molecule with a rigid core, which aligns with the liquid crystal host, and a chiral moiety that imparts a twist. Axially chiral molecules, such as certain binaphthyl derivatives, are known to be effective chiral dopants. sigmaaldrich.com By strategically modifying the structure of this compound—for instance, by introducing a chiral substituent on the amino group or the phenyl ring—it is conceivable to create novel chiral dopants.

| Dopant Type | General Structure Principle | Function | Key Parameter |

| Chiral Dopant | A nematic host molecule combined with a chiral additive. | Induces a helical structure in a nematic liquid crystal. | Helical Twisting Power (HTP) |

| Pyridine-based Chiral Mesogen | Rigid pyridine-containing core with a flexible chiral chain. | Can exhibit liquid crystalline phases (e.g., chiral nematic) on their own or act as a dopant. | Molecular geometry and nature of the chiral group. |

This table outlines the principles of chiral dopants in liquid crystals and the potential role of pyridine derivatives.

常见问题

Q. What are the common synthetic routes for 5-(3-Methylphenyl)pyridin-2-amine, and how are the products characterized?

Methodological Answer: The synthesis of pyridin-2-amine derivatives typically involves nucleophilic substitution or condensation reactions. For example, 5-(4-Morpholino-1-piperidyl)pyridin-2-amine is synthesized via nucleophilic substitution of nitro precursors followed by catalytic hydrogenation to reduce the nitro group to an amine . Key steps include:

- Reaction Optimization : Use of polar aprotic solvents (e.g., DMSO) and temperatures between 80–120°C to enhance reaction efficiency.

- Characterization :

- NMR Spectroscopy : ¹H NMR (600 MHz, DMSO-d₆) to confirm substituent positions and integration ratios (e.g., δ 6.45 ppm for aromatic protons) .

- LCMS (ESI) : To verify molecular weight (e.g., m/z 263 [M+H]⁺) and purity .

Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

Methodological Answer: Structural validation requires a combination of techniques:

- ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing methylphenyl groups (δ ~2.3 ppm for CH₃) and pyridine ring protons (δ 6.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., C₁₂H₁₃N₂ requires m/z 185.1079).

- X-ray Crystallography : For unambiguous confirmation, SHELX software is used for refinement, leveraging intensity data and space group symmetry .

Advanced Research Questions

Q. How can QSAR models be developed to predict the biological activity of this compound derivatives?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) studies involve:

- Descriptor Selection : Electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and lipophilic (log P) parameters .

- Software Tools : MOE 2006.08 for regression analysis, with cross-validation to avoid overfitting.

- Validation Metrics : Correlation coefficient (r² > 0.7) and predictive q² via leave-one-out methods .

- Case Study : Pyridin-2-amine derivatives with higher log P values showed enhanced antibacterial activity due to membrane permeability .

Q. What challenges arise in crystallographic refinement of pyridin-2-amine derivatives, and how can SHELX software address them?

Methodological Answer: Challenges include:

- Twinned Data : Common in derivatives with flexible substituents. SHELXL applies twin-law matrices to refine such datasets .

- Disorder Modeling : For methylphenyl groups, PART instructions in SHELXL partition occupancy across multiple sites.